molecular formula C15H20O4 B1206532 Coronopilin CAS No. 2571-81-5

Coronopilin

Cat. No. B1206532
CAS RN: 2571-81-5
M. Wt: 264.32 g/mol
InChI Key: GEUJJEYGSRWXPC-JISBIHODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coronopilin is a sesquiterpene lactone.

Scientific Research Applications

Anticancer Potential

Coronopilin, a sesquiterpene lactone isolated from Ambrosia arborescens, has demonstrated multiple anticancer effects in cell culture studies. Research indicates that coronopilin can inhibit cell proliferation, DNA biosynthesis, and the formation of cytoplasmic DNA-histone complexes in cancer cells. It has also been shown to interfere with key signaling pathways involved in cancer progression, such as the nuclear factor-κB (NF-κB) and signal transducer and activator of transcription-3 (STAT3) pathways, highlighting its potential as a candidate for anticancer drug discovery (Villagomez et al., 2013).

Anti-inflammatory Activity

Further research on sesquiterpene lactones from Ambrosia arborescens has revealed that coronopilin, alongside damsin, exhibits anti-inflammatory activity. This is achieved through the attenuation of pro-inflammatory cytokine and chemokine expression, such as IL-6 and MCP-1, in human dermal fibroblasts and keratinocytes. The study suggests that coronopilin modulates the NF-κB signaling pathway, offering a mechanism by which it might exert its anti-inflammatory effects. This positions coronopilin as a potentially useful agent for treating inflammatory conditions of the human skin (Svensson et al., 2018).

Novel Drug Derivatives

The exploration of coronopilin's applications has extended into the synthesis of novel derivatives with enhanced biological activities. A study focused on creating 1,2,3-triazole derivatives of coronopilin revealed compounds with significant anticancer activity against various human cancer cell lines. This research demonstrates the potential of coronopilin as a scaffold for developing new anticancer agents, highlighting its role in the design of molecules with improved therapeutic profiles (Khazir et al., 2014).

properties

CAS RN

2571-81-5

Product Name

Coronopilin

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3aS,6S,6aR,9aS,9bR)-6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-azuleno[8,7-b]furan-2,9-dione

InChI

InChI=1S/C15H20O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h8,10,12,18H,2,4-7H2,1,3H3/t8-,10-,12+,14-,15+/m0/s1

InChI Key

GEUJJEYGSRWXPC-JISBIHODSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@]3([C@]1(CCC3=O)O)C)OC(=O)C2=C

SMILES

CC1CCC2C(C3(C1(CCC3=O)O)C)OC(=O)C2=C

Canonical SMILES

CC1CCC2C(C3(C1(CCC3=O)O)C)OC(=O)C2=C

synonyms

coronopilin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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